An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol
An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,3,5-cyclohexanetriol, a saturated carbocyclic polyol. The document details the structure and conformational analysis of its stereoisomers, presents available quantitative physicochemical data, outlines experimental protocols for its synthesis and purification, and discusses the toxicological profile and the general relevance of stereoisomerism in the context of biological activity.
Introduction to the Stereoisomers of 1,3,5-Cyclohexanetriol
1,3,5-Cyclohexanetriol possesses three stereogenic centers at carbons C1, C3, and C5. Due to the substitution pattern, the molecule can exist as two distinct stereoisomers:
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cis,cis-1,3,5-Cyclohexanetriol: An achiral meso compound where all three hydroxyl (-OH) groups are on the same side of the cyclohexane ring. This isomer is also referred to as all-cis or (1α,3α,5α)-1,3,5-cyclohexanetriol.
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cis,trans-1,3,5-Cyclohexanetriol: A chiral compound existing as a pair of enantiomers. In this configuration, one hydroxyl group is on the opposite side of the ring relative to the other two.
The stereochemistry of these isomers dictates their three-dimensional shape, which in turn influences their physical properties, chemical reactivity, and potential biological activity.
Conformational Analysis and Stability
The stability of cyclohexanetriol stereoisomers is best understood by analyzing their chair conformations. Substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions.
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cis,cis-Isomer: This isomer can exist in two chair conformations: a tri-axial form and a tri-equatorial form. The tri-equatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial repulsions present in the tri-axial form. Consequently, the cis,cis-isomer predominantly exists in the conformation where all three hydroxyl groups occupy equatorial positions.
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cis,trans-Isomer: The most stable conformation for this isomer places two of the hydroxyl groups in equatorial positions and one in an axial position. The alternative conformation, with two axial and one equatorial hydroxyl group, is less stable due to greater steric strain.
The relationship and relative stabilities of these conformers are crucial for interpreting spectral data and predicting reactivity.
Quantitative Physicochemical Data
Quantitative data for the cis,cis-isomer is well-documented, particularly for its dihydrate form. Data for the pure cis,trans-isomer is less common, as the compound is often synthesized and sold as a mixture of both stereoisomers.[1][2]
| Property | cis,cis-1,3,5-Cyclohexanetriol | cis,trans-1,3,5-Cyclohexanetriol |
| Synonyms | all-cis-Isomer, (1α,3α,5α)-Isomer | - |
| CAS Number | 50409-12-6 (Anhydrous) | Not specified for pure isomer |
| 60662-54-6 (Dihydrate) | 2041-15-8 (cis- and trans- mixture) | |
| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Melting Point | 184 °C (Anhydrous) | Data not available |
| 108-111 °C (Dihydrate)[2][3] | ||
| Solubility | Soluble in hot water[3][4] | Data not available |
| Appearance | White to off-white crystalline powder[2] | Component of a white powder mixture[2] |
Spectroscopic Data for Isomer Differentiation
NMR spectroscopy is a powerful tool for distinguishing between the stereoisomers of 1,3,5-cyclohexanetriol based on molecular symmetry and the orientation of protons.
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cis,cis-Isomer: In its stable tri-equatorial conformation, the molecule possesses a high degree of symmetry. This results in a simplified NMR spectrum. The ¹H NMR spectrum is expected to show two main signals: one for the three equivalent methine protons (CH-OH) and one for the six equivalent methylene protons (-CH₂-). The ¹³C NMR spectrum would correspondingly show only two signals.
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cis,trans-Isomer: This isomer has lower symmetry. In its more stable diequatorial/monoaxial conformation, the three methine protons are in different chemical environments (two equatorial, one axial), and the methylene protons are also inequivalent. This leads to a more complex NMR spectrum with a greater number of distinct signals.
| Spectrum | cis,cis-Isomer (Predicted) | cis,trans-Isomer (Predicted) |
| ¹H NMR | Simplified spectrum; potentially 2 signals. | More complex spectrum; multiple distinct signals for methine and methylene protons. |
| ¹³C NMR | Simplified spectrum; 2 signals expected (one for C-OH, one for -CH₂-). | More complex spectrum; up to 6 signals possible depending on symmetry. |
Note: Publicly available spectral data often corresponds to the CAS number for the isomer mixture, requiring careful interpretation.[1][5]
Experimental Protocols
Synthesis via Catalytic Hydrogenation of Phloroglucinol
The most common laboratory and industrial synthesis of 1,3,5-cyclohexanetriol involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically produces a mixture of the cis,cis- and cis,trans- stereoisomers.[3][6]
Objective: To synthesize a mixture of 1,3,5-cyclohexanetriol stereoisomers.
Materials:
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Phloroglucinol
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Solvent (e.g., water, ethanol, or isopropyl alcohol)
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Catalyst (e.g., 5% Ru/C, Raney Nickel)
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Hydrogen gas (H₂)
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High-pressure autoclave reactor
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Filtration apparatus (e.g., Celite pad)
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Rotary evaporator
Procedure:
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Reactor Setup: Charge a high-pressure autoclave reactor with phloroglucinol, the chosen solvent, and the hydrogenation catalyst. A typical ratio is 1:10 w/v for substrate to solvent and 5-10 mol% for the catalyst.
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Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to remove any oxygen.
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Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1000-1500 psi).
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Reaction: Heat the reactor to the target temperature (e.g., 50-120 °C) and begin vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.[6] The reaction may take several hours to complete.
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Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
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Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent.
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Solvent Evaporation: Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid will be a mixture of the 1,3,5-cyclohexanetriol stereoisomers.
Isomer Separation by Column Chromatography
The separation of the cis,cis- and cis,trans- isomers can be achieved using column chromatography, exploiting the differences in polarity and interaction with the stationary phase.
Objective: To separate the cis,cis- and cis,trans- stereoisomers from the crude reaction mixture.
Materials:
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Crude mixture of 1,3,5-cyclohexanetriol isomers
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Silica gel (for stationary phase)
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Eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)
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Chromatography column
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Fraction collector or test tubes
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TLC plates and developing chamber for monitoring
Procedure:
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Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.
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Sample Loading: Dissolve a small amount of the crude isomer mixture in a minimum volume of the eluent and load it onto the top of the silica gel column.
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Elution: Begin passing the eluent through the column. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective.
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Fraction Collection: Collect the eluate in small fractions.
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Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots (e.g., using a potassium permanganate stain).
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Pooling and Evaporation: Combine the fractions containing the pure, separated isomers (as determined by TLC). Remove the solvent from the pooled fractions to yield the isolated stereoisomers.
Relevance to Drug Development and Biological Activity
While specific biological activities or signaling pathway involvements for 1,3,5-cyclohexanetriol stereoisomers are not extensively reported in scientific literature, the principles of stereochemistry are of paramount importance in pharmacology and drug development. The spatial arrangement of functional groups in a molecule dictates its ability to bind to chiral biological targets like enzymes and receptors.
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Stereospecific Interactions: Enantiomers of a chiral drug can exhibit vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even toxic.
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Scaffolding: The rigid, well-defined three-dimensional structure of cyclitols like cyclohexanetriol makes them attractive scaffolds in medicinal chemistry. Functional groups can be appended to the hydroxyl positions to create complex molecules with specific orientations for targeted biological interactions.
Therefore, the ability to synthesize and isolate pure stereoisomers of molecules like 1,3,5-cyclohexanetriol is a critical skill for developing stereochemically pure active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles.
References
- 1. 1,3,5-Cyclohexanetriol, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Cyclohexanetriol [myskinrecipes.com]
- 3. 1,3,5-Cyclohexanetriol synthesis - chemicalbook [chemicalbook.com]
- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 1,3,5-Cyclohexanetriol(2041-15-8) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
